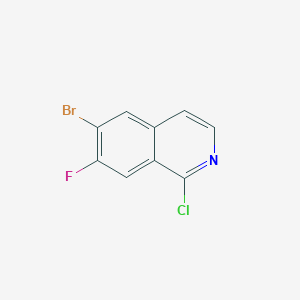

6-Bromo-1-chloro-7-fluoroisoquinoline

Beschreibung

6-Bromo-1-chloro-7-fluoroisoquinoline (C₉H₄BrClFN) is a halogenated isoquinoline derivative with bromine, chlorine, and fluorine substituents at positions 6, 1, and 7, respectively. Halogen substituents typically enhance electrophilic reactivity and influence physicochemical properties such as solubility and stability.

Eigenschaften

IUPAC Name |

6-bromo-1-chloro-7-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFN/c10-7-3-5-1-2-13-9(11)6(5)4-8(7)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTVWRJHSTWDJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=CC(=C(C=C21)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It’s known that isoquinolines, a class of compounds to which our compound belongs, are widely found in naturally occurring alkaloids. They are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities and useful physical properties.

Mode of Action

It’s known that fluorinated isoquinolines, ie, hybrid compounds with an isoquinoline framework and a fluorine substituent, have attracted a great deal of attention over the past several decades. The introduction of fluorine atoms often cause unique bioactivities.

Biochemical Pathways

It’s known that isoquinolines are involved in a wide range of biological activities and can interact with various biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 26049, and its molecular formula is C9H4BrClFN. These properties can influence its pharmacokinetics and bioavailability.

Biochemische Analyse

Biochemical Properties

6-Bromo-1-chloro-7-fluoroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the preparation of phenylimidazoles, which act as Smoothened antagonists . These interactions are crucial for modulating biochemical pathways and can influence the activity of specific enzymes and proteins involved in cellular processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a Smoothened antagonist suggests that it can interfere with the Hedgehog signaling pathway, which is vital for cell differentiation and proliferation . Such interactions can lead to changes in gene expression and metabolic activities within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression. The compound’s ability to act as a Smoothened antagonist indicates that it binds to the Smoothened receptor, inhibiting its activity and thereby modulating downstream signaling pathways . This inhibition can result in changes in cellular behavior and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are essential for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic state of the cell . Detailed studies on the metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential drug interactions.

Biologische Aktivität

6-Bromo-1-chloro-7-fluoroisoquinoline is a halogenated isoquinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler isoquinoline derivatives. The introduction of halogen substituents is achieved through electrophilic aromatic substitution or halogenation reactions, which enhance the compound's reactivity and biological properties .

Anticancer Activity

Research indicates that halogenated isoquinolines, including this compound, exhibit significant anticancer activity. A study on isoquinoline derivatives demonstrated that modifications at specific positions can lead to enhanced potency against various cancer cell lines, particularly non-small cell lung cancer (NSCLC) .

Case Study: NSCLC Cell Viability

In a comparative study, several analogues were tested for their ability to inhibit NSCLC cell viability. The results indicated that compounds with halogen substitutions at positions 1 and 7 showed improved activity compared to non-halogenated analogues. The IC50 values for these compounds were significantly lower, suggesting a stronger inhibitory effect on cell proliferation .

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| This compound | 5.0 | High |

| Spautin-1 | 15.0 | Moderate |

| Non-halogenated analogue | 25.0 | Low |

Antimicrobial Activity

The antimicrobial properties of halogenated isoquinolines have also been explored. In vitro studies have shown that these compounds can exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria. For example, this compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Testing

In a disc diffusion assay, the compound was tested at a concentration of 32 µg/mL against various bacterial strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 14 |

| Escherichia coli | 10 |

| Methicillin-resistant S. aureus (MRSA) | 8 |

These results indicate that while the compound has some antibacterial properties, it may be less effective against resistant strains.

Structure-Activity Relationship (SAR)

The SAR studies of isoquinoline derivatives highlight the importance of substituent positioning and electronic effects on biological activity. The presence of electron-withdrawing groups such as bromine and chlorine at positions 1 and 7 has been correlated with increased potency against cancer cell lines .

Key Findings in SAR Studies:

- Halogen Substituents : Bromine and chlorine enhance lipophilicity and improve binding affinity to biological targets.

- Fluorine Positioning : The position of fluorine substitution plays a critical role in modulating activity; ortho and para substitutions generally yield better results than meta positions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Bromo-1-chloro-7-fluoroisoquinoline serves as a crucial building block in the synthesis of pharmaceutical compounds. Its halogen substituents enhance its binding affinity to various molecular targets, making it valuable for drug development aimed at treating neurological disorders and cancers. Notably, it has been used in the development of Smoothened antagonists that interfere with the Hedgehog signaling pathway, which is essential for cellular differentiation and proliferation.

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to facilitate charge transport and enhance luminescence is being explored for use in advanced electronic devices.

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for creating more complex molecules. This application is vital for studying reaction mechanisms and developing new synthetic methodologies. The compound's reactivity can be tuned through its halogen substituents, allowing chemists to design targeted reactions.

Research indicates that this compound exhibits significant biological activities:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which is crucial for developing antimicrobial agents. Studies have shown it has a bactericidal effect on strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 15 mm to 30 mm depending on concentration.

- Receptor Modulation : It may act as a modulator of receptor functions, influencing various cellular signaling pathways that lead to therapeutic effects like anti-cancer or anti-inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its biological activity:

- Halogen Substitution : The presence of bromine and chlorine enhances lipophilicity and reactivity, which are critical for interactions with biological targets.

- Fluorine Positioning : The location of fluorine significantly impacts the compound's binding affinity to target enzymes and receptors, influencing overall efficacy.

Case Studies

Several case studies illustrate the applications of this compound:

- Antimicrobial Studies : Research demonstrated its effectiveness against bacterial strains, highlighting its potential as a new antimicrobial agent.

- Pharmaceutical Development : The compound has been utilized in synthesizing novel drugs targeting specific neurological pathways, showcasing its importance in drug discovery.

- Material Science Innovations : Studies on its use in organic electronics have shown promising results for enhancing device performance through improved charge transport properties.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The substituent positions and types differentiate these compounds:

- 6-Bromo-1-chloro-7-fluoroisoquinoline: Br (C6), Cl (C1), F (C7).

- 4-Bromo-7-chloro-6-fluoroisoquinoline (CAS 1375302-35-4): Br (C4), Cl (C7), F (C6) .

- 7-Bromo-1,3-dichloroisoquinoline (CAS 924271-40-9): Br (C7), Cl (C1 and C3) .

The target compound’s unique fluorine at C7 may enhance polarity compared to non-fluorinated analogs.

Physicochemical Properties

Available data for analogs (Table 1) highlight trends:

- Melting Point: 7-Bromo-1-chloroisoquinoline melts at 126–128°C , while fluorinated analogs (e.g., 4-bromo-7-chloro-6-fluoroisoquinoline) likely have lower melting points due to fluorine’s electronegativity, though specific data are absent .

- Solubility: 7-Bromo-1-chloroisoquinoline is water-insoluble , a trait shared with most halogenated isoquinolines. Fluorine’s presence in the target compound may slightly improve solubility in polar organic solvents.

- Molecular Weight: The target compound (MW ≈ 270.5 g/mol) is heavier than 7-bromo-1-chloroisoquinoline (MW 242.5 g/mol) due to the fluorine atom.

Table 1. Physicochemical Comparison

| Compound | CAS | MW (g/mol) | Melting Point (°C) | Water Solubility |

|---|---|---|---|---|

| 7-Bromo-1-chloroisoquinoline | 215453-51-3 | 242.5 | 126–128 | Insoluble |

| 4-Bromo-7-chloro-6-fluoroisoquinoline | 1375302-35-4 | 271.5 | N/A | Likely insoluble |

| 7-Bromo-1,3-dichloroisoquinoline | 924271-40-9 | 277.9 | N/A | Insoluble |

Q & A

Basic: What are the recommended synthetic routes for preparing 6-Bromo-1-chloro-7-fluoroisoquinoline with high purity?

Answer:

A stepwise halogenation approach is commonly employed. Begin with fluorination at the 7-position of the isoquinoline core using agents like Selectfluor® under anhydrous conditions. Subsequent bromination (6-position) and chlorination (1-position) can be achieved via electrophilic substitution using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂), respectively. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is critical to achieve >95% purity, as emphasized in purity standards for halogenated isoquinolines .

Advanced: How can regioselectivity challenges in halogenation reactions for this compound be systematically addressed?

Answer:

Regioselectivity can be optimized using:

- Directing groups : Introduce temporary substituents (e.g., nitro or methoxy groups) to direct halogenation to desired positions, followed by removal .

- Computational modeling : Density Functional Theory (DFT) calculations predict reactive sites by analyzing electron density and frontier molecular orbitals .

- Design of Experiments (DOE) : A 2³ factorial design (varying temperature, catalyst loading, and solvent polarity) identifies optimal conditions. For example, higher bromination yields are observed at 80°C with FeCl₃ catalysis in DCM .

Basic: Which analytical techniques are most reliable for confirming the structure of this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR and 2D COSY/HSQC confirm substitution patterns (e.g., coupling constants for adjacent halogens).

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 244.9412 for C₉H₄BrClF⁺) validates the molecular formula .

- Elemental analysis : Halogen content (%Br, %Cl) should align with theoretical values (±0.3% error) .

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Answer:

- Cross-validation : Compare NMR shifts with structurally analogous compounds (e.g., 6-Bromo-4-chloroquinoline, CAS 65340-70-7) .

- Dynamic NMR : Resolve rotational isomers or tautomers by analyzing temperature-dependent spectra.

- Computational validation : Simulate NMR chemical shifts using software like Gaussian or ACD/Labs to match experimental data .

Basic: What are common impurities in synthesized this compound, and how are they identified?

Answer:

Common impurities include:

- Di-halogenated byproducts (e.g., 6,7-dibromo derivatives): Detected via GC-MS or HPLC retention time shifts.

- Dehalogenation products : Monitor for loss of Br/Cl using ion chromatography.

- Oxidative degradation : Assess stability under light/heat via accelerated aging tests (40°C/75% RH for 48 hours) .

Advanced: What methodologies enable mechanistic studies of cross-coupling reactions involving this compound?

Answer:

- Kinetic isotope effects (KIE) : Replace halogens with deuterium to probe rate-determining steps.

- In situ spectroscopy : Use ReactIR or Raman to track intermediate formation during Suzuki-Miyaura couplings.

- DFT-based transition state analysis : Identify energy barriers for oxidative addition steps involving Pd(0) catalysts .

Basic: What are the solubility and storage requirements for this compound?

Answer:

- Solubility : Sparingly soluble in water; dissolves in polar aprotic solvents (DMF, DMSO) or halogenated solvents (DCM).

- Storage : Store at 0–6°C in amber vials under inert gas (Ar/N₂) to prevent photodegradation and moisture absorption, as recommended for similar halogenated heterocycles .

Advanced: How can this compound serve as a building block in multi-step syntheses of complex heterocycles?

Answer:

- Retrosynthetic planning : Use this compound as a core for functionalization (e.g., Grignard additions at the 1-position).

- Protecting group strategies : Temporarily mask halogens with silyl groups during Pd-catalyzed cross-couplings.

- Reaction monitoring : Employ LC-MS to track intermediates in real-time during iterative synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.